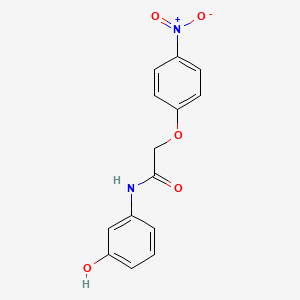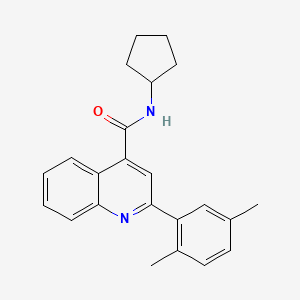
N-cyclopentyl-2-(2,5-dimethylphenyl)-4-quinolinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopentyl-2-(2,5-dimethylphenyl)-4-quinolinecarboxamide, commonly known as CP-544326, is a small molecule inhibitor of the chemokine receptor CXCR1/2. It was first synthesized in 2004 by Pfizer as a potential anti-inflammatory agent. Since then, CP-544326 has been extensively studied for its therapeutic potential in various diseases, including cancer, arthritis, and pulmonary fibrosis.
作用機序
CP-544326 exerts its therapeutic effects by blocking the CXCR1/2 receptor, which is expressed on various cell types, including neutrophils, endothelial cells, and tumor cells. The CXCR1/2 receptor plays a critical role in inflammation, angiogenesis, and tumor progression by promoting the recruitment and activation of neutrophils and other immune cells to the site of injury or disease. By blocking the CXCR1/2 receptor, CP-544326 reduces inflammation, angiogenesis, and tumor growth.
Biochemical and Physiological Effects
CP-544326 has been shown to have several biochemical and physiological effects, including inhibition of neutrophil migration and activation, reduction of pro-inflammatory cytokines, and inhibition of angiogenesis and tumor growth. CP-544326 also has a favorable pharmacokinetic profile, with a long half-life and good bioavailability.
実験室実験の利点と制限
CP-544326 has several advantages for lab experiments, including its high potency, selectivity, and favorable pharmacokinetic profile. However, CP-544326 also has some limitations, including its relatively low solubility and stability, which may affect its efficacy and reproducibility in certain experimental settings.
将来の方向性
CP-544326 has shown promising therapeutic potential in various diseases, and further research is needed to explore its clinical applications. Some possible future directions for CP-544326 research include:
1. Combination therapy: CP-544326 may be used in combination with other drugs to enhance its therapeutic effects and reduce drug resistance.
2. Alternative administration routes: CP-544326 may be administered via alternative routes, such as inhalation or topical application, for the treatment of pulmonary and dermatological diseases.
3. Novel formulations: Novel formulations of CP-544326 may be developed to improve its solubility, stability, and pharmacokinetic profile.
4. Biomarker discovery: Biomarkers may be identified to predict patient response to CP-544326 and monitor treatment efficacy.
Conclusion
CP-544326 is a small molecule inhibitor of the CXCR1/2 receptor with promising therapeutic potential in various diseases. Its mechanism of action involves blocking CXCR1/2-mediated neutrophil migration and activation, reducing inflammation, angiogenesis, and tumor growth. CP-544326 has several advantages for lab experiments, including its high potency, selectivity, and favorable pharmacokinetic profile. However, further research is needed to explore its clinical applications and potential limitations.
合成法
The synthesis of CP-544326 involves several steps, starting from commercially available starting materials. The first step is the preparation of 2,5-dimethylphenylacetic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 2-amino-5-cyclopentyl-1,3,4-thiadiazole to form the corresponding amide. The amide is then cyclized to form the quinoline ring, followed by the introduction of the cyano group to form CP-544326.
科学的研究の応用
CP-544326 has been extensively studied for its therapeutic potential in various diseases. In cancer, CP-544326 has been shown to inhibit tumor growth and metastasis by blocking the CXCR1/2 receptor, which plays a critical role in tumor progression and angiogenesis. In arthritis, CP-544326 has been shown to reduce joint inflammation and bone erosion by inhibiting neutrophil migration and activation. In pulmonary fibrosis, CP-544326 has been shown to reduce lung fibrosis and inflammation by inhibiting CXCR2-mediated recruitment of neutrophils.
特性
IUPAC Name |
N-cyclopentyl-2-(2,5-dimethylphenyl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O/c1-15-11-12-16(2)19(13-15)22-14-20(18-9-5-6-10-21(18)25-22)23(26)24-17-7-3-4-8-17/h5-6,9-14,17H,3-4,7-8H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFVUSOGTVBTUBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-2-(2,5-dimethylphenyl)quinoline-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

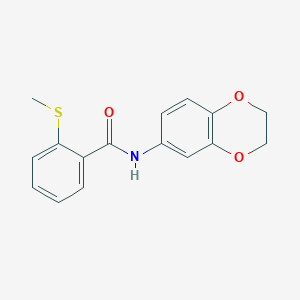
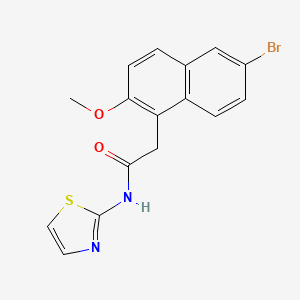
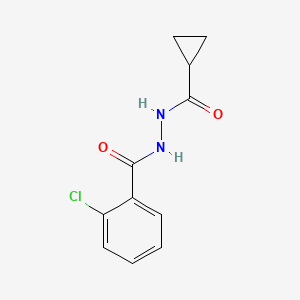
![N-[2-(4-methoxy-3-methylphenyl)ethyl]-2-nitrobenzamide](/img/structure/B5881403.png)

![3-chloro-4-methyl-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B5881416.png)
![N-methyl-2-(4-methylphenyl)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5881429.png)

![N-1,3-benzodioxol-5-yl-2-[(4-chlorobenzyl)thio]acetamide](/img/structure/B5881445.png)

![3-fluoro-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5881462.png)

![5-{[(4-methoxyphenyl)acetyl]amino}isophthalic acid](/img/structure/B5881480.png)
